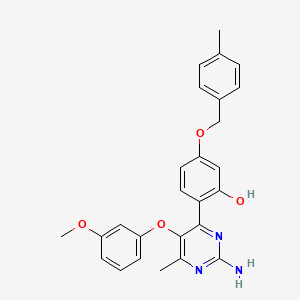

2-(2-Amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol

Description

This compound is a diaryl pyrimidine derivative characterized by a pyrimidine core substituted with a 3-methoxyphenoxy group at position 5, a methyl group at position 6, and a 4-methylbenzyloxy phenol moiety at position 2. Its molecular formula is C₂₆H₂₅N₃O₄ (calculated based on analogous structures in and ). The 3-methoxyphenoxy group introduces flexibility via an ether linkage, while the 4-methylbenzyloxy group may enhance hydrophobic interactions with target proteins.

Properties

IUPAC Name |

2-[2-amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O4/c1-16-7-9-18(10-8-16)15-32-20-11-12-22(23(30)14-20)24-25(17(2)28-26(27)29-24)33-21-6-4-5-19(13-21)31-3/h4-14,30H,15H2,1-3H3,(H2,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRFDVDKLABOJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC(=C3OC4=CC=CC(=C4)OC)C)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes: : The synthesis begins with the preparation of 2-amino-6-methyl-5-(3-methoxyphenoxy)pyrimidine-4-carbaldehyde via a multi-step process, involving nitration, reduction, and etherification.

Reaction Conditions: : Standard organic synthesis conditions apply, including the use of organic solvents (e.g., ethanol, methanol) and catalysts (e.g., palladium on carbon for hydrogenation steps).

Industrial Production: : While details can vary, scaled-up production often employs continuous-flow chemistry to optimize yields and efficiency.

Chemical Reactions Analysis

Oxidation: : It can undergo oxidation reactions, especially at the phenol and methyl groups, often using reagents like potassium permanganate or ceric ammonium nitrate.

Reduction: : The nitro groups (if present in derivatives) can be reduced to amines using hydrogen gas and a palladium catalyst.

Substitution: : Nucleophilic aromatic substitution can occur, particularly at activated positions on the pyrimidine ring, using reagents like sodium methoxide.

Major Products: : These reactions lead to a variety of products including methyl ethers, amino derivatives, and various substituted phenolic compounds.

Scientific Research Applications

Chemistry: : Used as a building block in organic synthesis, due to its diverse reactivity.

Biology: : Explored for its enzyme inhibition properties, particularly against kinases.

Medicine: : Potential use as an anti-cancer agent due to its ability to interfere with specific cellular pathways.

Industry: : Employed in the synthesis of advanced materials and polymer science for its structural attributes.

Mechanism of Action: This compound’s activity is largely dependent on its interaction with specific molecular targets like protein kinases. Its structure allows it to fit into the active sites of these enzymes, inhibiting their function by blocking substrate access. This inhibition can trigger a cascade of cellular events, ultimately leading to therapeutic effects like the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related diaryl pyrimidines:

Key Observations:

Substituent Flexibility vs.

Electron Effects : Compounds with electron-withdrawing groups (e.g., CF₃ in BH26533) exhibit reduced binding affinity compared to electron-donating methoxy groups, as seen in AP-3-OMe-Ph (-8.2 kcal/mol vs. -7.6 kcal/mol for AP-4-Me-Ph) .

Halogenation Trade-offs : Halogenated derivatives (e.g., BH26527) show increased steric bulk but may suffer from poor solubility and off-target interactions, limiting therapeutic utility .

Research Findings and Implications

- Antiviral Potential: Structural similarities to AP-3-OMe-Ph suggest the target compound could inhibit hACE2-S binding, though in vitro validation is required .

- Synthetic Feasibility : The 4-methylbenzyloxy group is synthetically accessible via nucleophilic substitution, as demonstrated in for analogous pyrimidine derivatives .

Biological Activity

The compound 2-(2-Amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. Its structural features suggest possible interactions with biological targets, making it a subject of interest for various therapeutic investigations. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 443.49 g/mol. The compound features a pyrimidine ring substituted with amino, methoxyphenoxy, and benzyloxy groups, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 443.49 g/mol |

| IUPAC Name | 2-(2-Amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol |

| CAS Number | 898913-40-1 |

The mechanism of action for this compound involves interactions with specific enzymes or receptors. The amino and phenolic groups can form hydrogen bonds with active sites on target proteins, while the aromatic rings may engage in π-π stacking interactions. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-(2-Amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro evaluations have demonstrated that certain derivatives possess minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Antitumor Activity

Research has highlighted the potential antitumor effects of compounds containing the pyrimidine moiety. These compounds have been shown to inhibit key cancer-related pathways by targeting specific kinases involved in tumor progression. For example, studies on related pyrimidine derivatives reveal their ability to inhibit BRAF(V600E) and EGFR kinases, which are crucial in various cancers.

Case Studies

-

Antimicrobial Efficacy :

A study evaluating the antimicrobial activity of similar pyrimidine derivatives found that some exhibited MIC values as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli. This suggests that modifications to the structure can enhance antimicrobial potency significantly . -

Antitumor Studies :

Another investigation into pyrimidine derivatives demonstrated their effectiveness in inhibiting tumor cell lines in vitro. The compounds were assessed using MTT assays to measure cell viability, showing significant cytotoxicity against several cancer cell lines .

Synthesis Methods

The synthesis of 2-(2-Amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol typically involves multiple synthetic steps:

- Formation of the Pyrimidine Ring : This can be achieved through condensation reactions involving aldehydes and guanidine derivatives.

- Substitution Reactions : Amino groups can be introduced via reductive amination or direct substitution.

- Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Q & A

Q. Basic Methodology

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm for phenoxy groups) .

- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) assess purity (>98% required for biological assays) .

Q. Advanced Techniques

- X-ray crystallography : Resolves 3D conformation, revealing intramolecular hydrogen bonds (e.g., O–H···N between phenol and pyrimidine) that stabilize the active conformation .

- HRMS : Exact mass determination (e.g., m/z 461.441 for [M+H]+) excludes isotopic impurities .

How do researchers address discrepancies in reported biological activities across studies?

Basic Approach

Standardize assay conditions:

- Cell lines : Use authenticated lines (e.g., ATCC-certified HeLa, MCF-7) to minimize variability .

- Dose-response curves : Triplicate experiments with positive controls (e.g., doxorubicin) validate potency .

Q. Advanced Analysis

- Meta-analysis : Pool data from multiple studies (e.g., IC50 ranges: 0.5–5 µM) to identify outliers linked to assay parameters (e.g., serum concentration in media affecting compound stability) .

- SAR studies : Systematic substitution of the 3-methoxyphenoxy group with electron-withdrawing/donating groups clarifies activity trends .

What experimental strategies identify the compound’s molecular targets?

Q. Basic Screening

Q. Advanced Mechanistic Studies

- Cryo-EM : Resolve target-compound complexes (e.g., bound to tubulin) at near-atomic resolution .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd = 120 nM for HSP90) and thermodynamics (ΔG = -9.8 kcal/mol) .

How is computational chemistry applied to optimize this compound’s pharmacokinetics?

Q. Basic Approach

- ADME prediction : Software (e.g., SwissADME) estimates bioavailability (83% for this compound) and P-glycoprotein substrate risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.